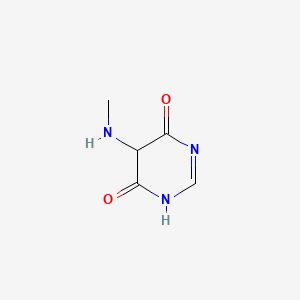

![molecular formula C9H8N2O2 B566698 3-甲基咪唑并[1,2-a]吡啶-6-羧酸 CAS No. 1248692-31-0](/img/structure/B566698.png)

3-甲基咪唑并[1,2-a]吡啶-6-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Imidazopyridines can be synthesized employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A library of 3-amino-imidazo[1,2-a]-pyridines was synthesized employing microwave-assisted one-pot Ugi-type multi-component reaction .科学研究应用

医药应用

该化合物,与其他咪唑并[1,2-a]吡啶衍生物一样,在医药领域显示出巨大潜力。 它可用于开发抗癌药物,因为它有可能抑制癌细胞增殖的某些途径 .

结核病治疗

据报道,咪唑并[1,2-a]吡啶类似物表现出显著的抗结核 (TB) 活性。 它们可以有效地减少感染小鼠模型中的细菌负荷,这表明该化合物的衍生物可以针对 TB 治疗进行优化 .

材料科学

由于其结构特征,该化合物可能在材料科学应用中发挥作用。 其衍生物被认为是“药物先导”支架,可用于创建具有特定所需特性的新材料 .

光电器件

咪唑并[1,2-a]吡啶衍生物的发光特性使其适用于光电器件。 它们可以作为这些器件中的发射体或组件,以增强性能或创造新的功能 .

传感器开发

这些化合物由于其响应发光特性,可以集成到传感器技术中。 它们可用于高灵敏度地检测各种环境或生物因素 .

共聚焦显微镜和成像

这些化合物的发光性质也使其可以用作共聚焦显微镜和成像的发射体,为在细胞水平上进行详细观察提供了一种工具 .

合成优化

对咪唑并[1,2-a]吡啶合成方法的研究导致了在热或微波加热条件下无溶剂和无催化剂的方法,这可以应用于3-甲基咪唑并[1,2-a]吡啶-6-羧酸的合成,从而实现更高效的生产 .

安全和危害

未来方向

Imidazopyridine derivatives have been recognized for their wide range of applications in medicinal chemistry, including significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the future directions of “3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid” could potentially involve further exploration in the field of medicinal chemistry and drug discovery research.

作用机制

Target of Action

3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid is a derivative of the imidazo[1,2-a]pyridine class of compounds . These compounds have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the primary targets of this compound could be the bacterial cells causing tuberculosis.

Mode of Action

Imidazo[1,2-a]pyridine analogues have been reported to show in vitro anti-tb activity against replicating and non-replicating bacterial cells . This suggests that the compound might interact with its targets by inhibiting their growth and replication.

Pharmacokinetics

A related compound, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing . This suggests that 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid might also have favorable ADME properties, but further studies are needed to confirm this.

属性

IUPAC Name |

3-methylimidazo[1,2-a]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-4-10-8-3-2-7(9(12)13)5-11(6)8/h2-5H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJSFORMVIENMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N1C=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(Methoxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B566619.png)

![7-Methyl-1-oxa-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B566623.png)

![1-(2,4,6-Trichlorophenyl)-3-[2-chloro-5-(1-octadecenyl-1-succinimido)anilino]-4-(2-chloro-4-hydroxyphenyl)azo-2-pyrazolin-5-one](/img/structure/B566637.png)